Isocytosine
CAS No.: 107646-85-5
VCID: VC0010225
Molecular Formula: C4H5N3O
Molecular Weight: 111.1 g/mol
* For research use only. Not for human or veterinary use.
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Description | Isocytosine, also known as 2-aminouracil, is a pyrimidine base and an isomer of cytosine . It's a non-natural nucleobase often utilized with isoguanine in studies involving unnatural nucleic acid analogs . Research explores its potential in gene-directed enzyme-prodrug therapy (GDEPT) for cancer treatment, where isocytosine's derivative, 5-fluoroisocytosine, is used with isocytosine-specific deaminase . Isocytosine's role extends to investigating hydrogen bond formation between nucleobases . Beyond its applications in nucleic acid research, isocytosine is valuable in physical chemical studies. These studies investigate metal complex binding, hydrogen bonding, tautomerism, and proton transfer effects within nucleobases . The crystal structure of isocytosine has been determined through three-dimensional intensity data analysis . As a non-natural nucleoside, isocytosine is employed to study hydrogen bonds between different nucleobases . Cytosine is a related compound; it is one of the four nucleotide bases in DNA and RNA . NASA scientists have reported creating cytosine from pyrimidine under space-like conditions . Isocytosine and its derivative, 5-fluoroisocytosine (5-FIC), have been explored alongside isocytosine-specific deaminase (ICD) VCZ as a potential enzyme/prodrug pair for cancer therapy . |
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CAS No. | 107646-85-5 |
Product Name | Isocytosine |
Molecular Formula | C4H5N3O |
Molecular Weight | 111.1 g/mol |
IUPAC Name | 2-amino-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) |
Standard InChIKey | XQCZBXHVTFVIFE-UHFFFAOYSA-N |
SMILES | C1=CN=C(NC1=O)N |
Canonical SMILES | C1=CN=C(NC1=O)N |
Synonyms | 4(1H)-Pyrimidinone, 2,3-dihydro-2-imino-, (E)- (9CI) |
Reference | Xu et al. Prebiotic phosphorylation of 2-thiouridine provides either nucleotides or DNA building blocks via photoreduction. Nature Chemistry, doi: 10.1038/s41557-019-0225-x, published online 1 April 2019 |
PubChem Compound | 66950 |
Last Modified | Jul 17 2023 |
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